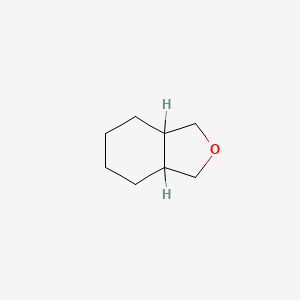

Octahydroisobenzofuran

説明

Octahydroisobenzofuran is a chemical compound with the molecular formula C8H14O . It is also known by other names such as 4743-54-8, Octahydro-2-benzofuran, and 1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the use of copper-catalyzed asymmetric Michael addition with L-valine diethylamide as a chiral auxiliary . This is followed by an aldol condensation . The synthesis process is complex and requires a high level of expertise in organic chemistry .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclic structure with eight carbon atoms and one oxygen atom . The InChI key for this compound is HGQBCKVFVUCIML-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it has been used in Fischer indole synthesis, where it yielded a furo[3,4-c]carbazole derivative as the product of a regioselective angular annulation reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 126.20 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds .科学的研究の応用

Synthesis and Structural Applications

Octahydroisobenzofuran is a versatile chemical structure used in the synthesis of complex natural products and novel compounds. A notable application is in the stereoselective synthesis of the this compound skeleton, key in the eunicellin family of natural products (Akindele, Marsden & Cumming, 2005). Additionally, this compound-based compounds have been synthesized as a part of a library inspired by the 2,11-cembranoid family of natural products, primarily for enhancing medicinal chemistry library screens (Welford et al., 2016).

Regioselectivity in Chemical Reactions

Investigations into the regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with this compound and Octahydroisoindole derivatives have been conducted to understand the reaction mechanisms and product distributions (Bender & Christoffers, 2011). This research is crucial for the development of more efficient synthetic routes in organic chemistry.

Pharmacological Applications

This compound derivatives have been studied for their potential in treating diseases. For instance, 6,6-difluoro-1-oxo-octahydroisobenzofuran derivatives have shown activity as protease-activated receptor 1 (PAR-1) antagonists, suggesting their use in treating conditions like acute coronary syndrome and peripheral artery disease (Abdel-Magid, 2016).

Environmental Science and Toxicology

In environmental science, this compound and its derivatives are important for understanding the behavior and fate of hazardous substances like polychlorinated dibenzofurans. Research on the determination of polychlorinated dibenzofurans in environmental samples has been carried out to develop methods for detecting and quantifying these compounds at trace levels (Smith, Stalling & Johnson, 1984).

特性

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydro-2-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-8-6-9-5-7(8)3-1/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQBCKVFVUCIML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2COCC2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the octahydroisobenzofuran structure in natural product synthesis?

A1: The this compound skeleton serves as a key structural motif in various natural products, particularly the cladiellin diterpenes. These diterpenes exhibit a range of biological activities, making them attractive targets for synthetic chemists. [] For instance, polyanthellin A, a natural product containing this skeleton, is synthesized utilizing a SmI2-mediated cyclization to construct the oxacyclononane unit, highlighting the importance of this structural feature. []

Q2: How does the stereochemistry of this compound derivatives influence the regioselectivity of Fischer indole and Friedländer quinoline syntheses?

A2: Research indicates that the stereochemistry of this compound and octahydroisoindole derivatives significantly impacts the regioselectivity of both Fischer indole and Friedländer quinoline syntheses. For example, a cis-configured this compound-6-one undergoes a Fischer indole synthesis to yield exclusively an angular annulation product, a furo[3,4-c]carbazole derivative. [, ] Conversely, the trans-isomer of octahydroisoindole derivatives predominantly leads to linear annulation products in both reactions. [, ] These findings underscore the importance of stereochemical considerations in synthetic strategies employing these heterocyclic systems.

Q3: Can you provide an example of how this compound derivatives are being explored for medicinal chemistry applications?

A3: One example is the development of protease-activated receptor 1 (PAR-1) antagonists. Researchers have synthesized 6,6-difluoro-1-oxo-octahydroisobenzofuran derivatives, demonstrating their potential as therapeutic agents for conditions like acute coronary syndrome (ACS) and peripheral artery disease (PAD). These compounds exhibit PAR-1 antagonist activity and may offer a novel approach to inhibiting platelet aggregation. []

Q4: Beyond medicinal chemistry, are there other areas where the synthesis and properties of this compound derivatives are being investigated?

A4: Yes, researchers are exploring the use of this compound derivatives to create structurally simplified analogs of complex natural products like the 2,11-cembranoids. These analogs are being designed to mimic the biological activity of the natural products, potentially offering a more accessible and diverse set of compounds for drug discovery efforts. [] This approach allows for the investigation of structure-activity relationships and the development of new compounds with enhanced properties.

Q5: What analytical techniques are commonly employed to characterize and study this compound derivatives?

A5: Various analytical techniques are used to characterize this compound derivatives, including:

- 2D NMR experiments: These experiments help determine the constitution and relative configurations of newly synthesized indole and quinoline derivatives containing the this compound core. []

- X-ray single-crystal investigations: This technique provides detailed structural information, including bond lengths, angles, and overall molecular conformation. [, ]

- High-resolution mass spectrometry (HRMS): HRMS allows for accurate determination of molecular weight and can aid in structural elucidation, especially for new natural products. []

- Electronic circular dichroism (ECD) analysis: ECD is helpful in determining the absolute configuration of chiral molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile](/img/structure/B3138903.png)

![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)